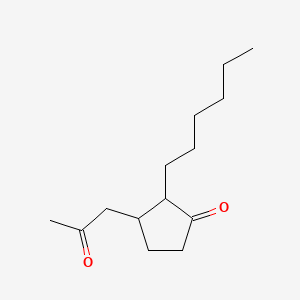
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one is an organic compound with the molecular formula C14H24O2. It is a cyclopentanone derivative, characterized by the presence of a hexyl group and an oxopropyl group attached to the cyclopentanone ring. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with hexyl bromide and acetone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation and subsequent aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
科学的研究の応用
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of 2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
2-(2-oxopropyl)cyclopentan-1-one: A structurally similar compound with a shorter alkyl chain.
Cyclopentanone derivatives: Various derivatives with different substituents on the cyclopentanone ring
Uniqueness
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one is unique due to its specific combination of a hexyl group and an oxopropyl group on the cyclopentanone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
生物活性
2-Hexyl-3-(2-oxopropyl)cyclopentan-1-one (CAS No. 94135-11-2) is a cyclic ketone with potential applications in various fields, including fragrance and flavor industries, due to its unique olfactory properties. Understanding its biological activity is crucial for assessing its safety and efficacy in consumer products. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, skin sensitization potential, and other relevant biological interactions.
- Molecular Formula : C14H24O
- Molecular Weight : 224.339 g/mol
- Density : 0.934 g/cm³
- Boiling Point : 329.6 °C at 760 mmHg
- Flash Point : 123.5 °C
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its skin sensitization potential and general toxicity.
Skin Sensitization Studies
A study published in PMC evaluated the skin sensitization potential of various compounds, including this compound. The results indicated that this compound did not exhibit significant sensitization reactions in human subjects during patch testing. The following table summarizes the findings related to skin sensitization:
| Compound Name | CAS Number | Sensitization Reaction | Number of Subjects Tested |
|---|---|---|---|
| This compound | 94135-11-2 | Negative | N/A |
| 3-(2-Oxopropyl)-2-pentylcyclopentanone | 40942-73-2 | Negative | N/A |
| 6-Methyl-3,5-heptadien-2-one | 1604-28-0 | Negative | N/A |
This data suggests that this compound is unlikely to cause allergic reactions upon dermal exposure, making it a safer choice for use in cosmetic formulations.
Toxicological Profile
Toxicological assessments are essential for determining the safety of chemical compounds. The available literature provides limited information regarding the acute toxicity of this compound; however, it is crucial to consider its structure and similar compounds' profiles.
Case Studies and Comparative Analysis
A comparative analysis was conducted with similar ketones to evaluate potential toxic effects. The following table illustrates findings from various studies:
| Compound Name | CAS Number | LD50 (mg/kg) | Source |
|---|---|---|---|
| This compound | 94135-11-2 | Not Available | Literature Review |
| 3-Decen-2-one | 10519-33-2 | >500 | Toxicology Database |
| 3-Methylcyclohexanone | 108-94-1 | >2000 | Toxicology Database |
While specific LD50 values for this compound are not available, the lack of significant adverse effects in related compounds suggests a potentially low toxicity profile.
特性
CAS番号 |
94135-11-2 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
2-hexyl-3-(2-oxopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-13-12(10-11(2)15)8-9-14(13)16/h12-13H,3-10H2,1-2H3 |
InChIキー |
GKRBJMBHXBOAAL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C(CCC1=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















